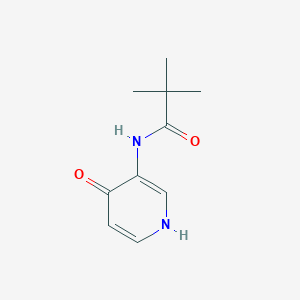

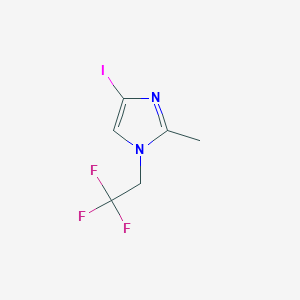

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a specialty product for proteomics research . It has a molecular formula of C12H14FN3 and a molecular weight of 219.26 .

Synthesis Analysis

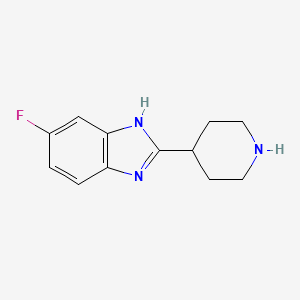

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .Chemical Reactions Analysis

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .Physical And Chemical Properties Analysis

The molecular weight of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is 219.26 . The melting point of a similar compound, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, is reported to be 302–306°C .Applications De Recherche Scientifique

Antibacterial Activity

The compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity against Staphylococcus aureus .

Antimicrobial Agents

Piperidine derivatives, including this compound, have been utilized as antimicrobial agents . They have been found to exhibit antimicrobial activities, which are crucial in the development of new drugs .

Anticancer Agents

Piperidine derivatives have also been used as anticancer agents . They have been found to exhibit anticancer activities, which are important in the development of new anticancer drugs .

Sodium Channel Blockers

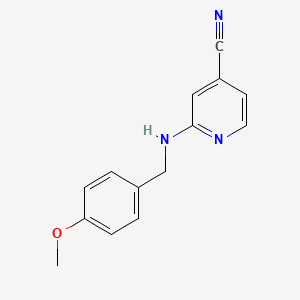

The compound has been used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers for the treatment of ischemic stroke .

Akt1/Akt2 Dual Inhibitors

It has also been used as a reagent in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent Akt1/Akt2 dual inhibitors .

Radiotracers

Although it presented limited potential as an in vivo PET tracer for LRRK2, it has been suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

Antiviral Agents

Piperidine derivatives, including this compound, have been utilized as antiviral agents . They have been found to exhibit antiviral activities, which are crucial in the development of new drugs .

Antihypertensive Agents

Piperidine derivatives have also been used as antihypertensive agents . They have been found to exhibit antihypertensive activities, which are important in the development of new antihypertensive drugs .

Mécanisme D'action

While the specific mechanism of action for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is not mentioned in the search results, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole may have similar interactions.

Propriétés

IUPAC Name |

6-fluoro-2-piperidin-4-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWQIBLHVTQQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621760 |

Source

|

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole | |

CAS RN |

295790-49-7 |

Source

|

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)